Lauric Acid

Description

Dodecanoic acid is a straight-chain, twelve-carbon medium-chain saturated fatty acid with strong bactericidal properties; the main fatty acid in coconut oil and palm kernel oil. It has a role as a plant metabolite, an antibacterial agent and an algal metabolite. It is a straight-chain saturated fatty acid and a medium-chain fatty acid. It is a conjugate acid of a dodecanoate. It derives from a hydride of a dodecane.

The CIR Expert Panel concluded that the following ingredients are safe in the present practices of use andconcentration described in the safety assessment when formulated to be non-irritating and non-sensitizing, which may be basedon a QRA...this compound...

This compound is an inexpensive, non-toxic and safe to handle compound often used in laboratory investigations of melting-point depression. This compound is a solid at room temperature but melts easily in boiling water, so liquid this compound can be treated with various solutes and used to determine their molecular masses.

Dodecanoic acid is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).

This compound has been reported in Ipomoea leptophylla, Arisaema tortuosum, and other organisms with data available.

This compound is a saturated medium-chain fatty acid with a 12-carbon backbone. This compound is found naturally in various plant and animal fats and oils, and is a major component of coconut oil and palm kernel oil.

This compound, or dodecanoic acid is the main fatty acid in coconut oil and in palm kernel oil, and is believed to have antimicrobial properties. It is a white, powdery solid with a faint odor of bay oil. This compound, although slightly irritating to mucous membranes, has a very low toxicity and so is used in many soaps and shampoos.

This compound is a metabolite found in or produced by Saccharomyces cerevisiae.

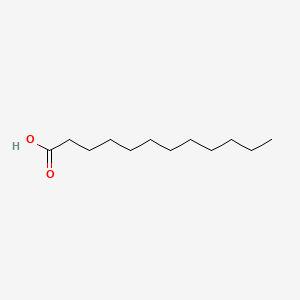

Structure

3D Structure

Propriétés

IUPAC Name |

dodecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24O2/c1-2-3-4-5-6-7-8-9-10-11-12(13)14/h2-11H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POULHZVOKOAJMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24O2 | |

| Record name | LAURIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17822 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

10124-65-9 (potassium salt), 14622-13-0 (lithium salt), 15337-60-7 (unspecified barium.cadmium salt), 2437-23-2 (ammonium salt), 4040-48-6 (magnesium salt), 4696-56-4 (calcium salt), 629-25-4 (hydrochloride salt) | |

| Record name | Dodecanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000143077 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID5021590 | |

| Record name | Dodecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5021590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Lauric acid is a white solid with a slight odor of bay oil. (USCG, 1999), Dry Powder; Liquid; Liquid, Other Solid; NKRA; Other Solid; Pellets or Large Crystals, Colorless to white solid; [HSDB] White odorless crystals; [MSDSonline], Solid, white or faintly yellowish crystalline solid | |

| Record name | LAURIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17822 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Dodecanoic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Lauric acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5046 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Dodecanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000638 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Lauric acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1089/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

437 °F at 100 mmHg (NTP, 1992), 91.4 °C | |

| Record name | LAURIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17822 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Lauric acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03017 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | DODECANOIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6814 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

235 °F (NTP, 1992), [HSDB] 113 °C | |

| Record name | LAURIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17822 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Lauric acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5046 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Solubility |

less than 1 mg/mL at 70 °F (NTP, 1992), 1 g dissolves in 1 ml alcohol, 2.5 ml propyl alcohol; freely sol in benzene, ether., Slightly soluble in chloroform; soluble in acetone, petroleum ether; very soulble in methanol, ethanol; miscible with benzene, In water, 4.81 mg/L at 25 °C, 0.00481 mg/mL, practically insoluble in water; soluble in alcohol, chloroform, ether | |

| Record name | LAURIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17822 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Lauric acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03017 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | DODECANOIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6814 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Dodecanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000638 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Lauric acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1089/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.883 (USCG, 1999) - Less dense than water; will float, 0.8679 g/cu cm at 50 °C | |

| Record name | LAURIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17822 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DODECANOIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6814 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

1 mmHg at 250 °F ; 5 mmHg at 303.1 °F; 760 mmHg at 570.6 °F (NTP, 1992), 1.6X10-5 mm Hg at 25 °C (extrapolated) | |

| Record name | LAURIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17822 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | DODECANOIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6814 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless needles, Needles from alcohol, White, crystalline powder | |

CAS No. |

143-07-7, 203714-07-2, 7632-48-6, 8000-62-2 | |

| Record name | LAURIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17822 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Lauric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=143-07-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dodecanoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000143077 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Lauric acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03017 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | lauric acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5026 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dodecanoic acid | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Dodecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5021590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Lauric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.075 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Dodecanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Dodecanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Dodecanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | LAURIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1160N9NU9U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | DODECANOIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6814 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Dodecanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000638 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

111 °F (NTP, 1992), 43.8 °C, MP: 48 °C, 44 - 46 °C | |

| Record name | LAURIC ACID | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/17822 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Lauric acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03017 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | DODECANOIC ACID | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6814 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Dodecanoic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000638 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Core Mechanisms of Lauric Acid in Biological Systems: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lauric acid, a medium-chain saturated fatty acid, has garnered significant attention for its diverse biological activities. Predominantly found in coconut oil, this compound exhibits potent antimicrobial, anti-inflammatory, and metabolic modulatory effects. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning these actions, offering valuable insights for researchers, scientists, and professionals in drug development. We will delve into its direct and indirect modes of action, from the disruption of bacterial cell membranes to the modulation of key signaling pathways, including NF-κB, PPARs, and TLRs. This document summarizes quantitative data, details experimental methodologies for key assays, and provides visual representations of the core signaling pathways to facilitate a comprehensive understanding of this compound's therapeutic potential.

Antimicrobial Mechanism of Action

This compound demonstrates broad-spectrum antimicrobial activity, particularly against Gram-positive bacteria. Its primary mechanism involves the disruption of the bacterial cell membrane, leading to increased permeability and eventual cell lysis.

Direct Membrane Disruption

Due to its amphipathic nature, this compound can insert itself into the lipid bilayer of bacterial cell membranes. This integration disrupts the membrane's integrity, leading to the leakage of intracellular components and ultimately cell death.[1] This membrane-disruptive property is a key factor in its bactericidal effects.

Quantitative Data: Antimicrobial Efficacy

The antimicrobial potency of this compound is often quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the substance that prevents visible growth of a microorganism.

| Microorganism | Minimum Inhibitory Concentration (MIC) | Reference |

| Staphylococcus aureus | 156 µg/mL | [2] |

| Staphylococcus aureus (in combination with lactic acid) | 1.6 mg/mL | [3] |

| Propionibacterium acnes | 15 times lower than benzoyl peroxide | [4] |

Anti-inflammatory Mechanism of Action

This compound exerts anti-inflammatory effects through the modulation of key signaling pathways involved in the inflammatory response.

Inhibition of the NF-κB Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation. This compound has been shown to inhibit the activation of NF-κB. By doing so, it can downregulate the expression of pro-inflammatory cytokines and other inflammatory mediators.

Quantitative Data: Anti-inflammatory Efficacy

The anti-inflammatory activity of this compound can be assessed using various in vitro assays, such as the inhibition of protein denaturation. The IC50 value represents the concentration of a substance required to inhibit a specific biological or biochemical function by 50%.

| Assay | IC50 Value | Reference |

| Inhibition of Protein Denaturation | 44.78 µg/mL | [5] |

| Proteinase Inhibition Activity | 35.5 µg/mL | |

| Downregulation of inflammatory and oxidative stress genes in SH-SY5Y cells | 11.8 µM |

Metabolic Effects of this compound

This compound plays a significant role in cellular metabolism, primarily through the activation of Peroxisome Proliferator-Activated Receptors (PPARs) and its influence on Toll-like Receptor (TLR) signaling.

Activation of PPARα

Peroxisome Proliferator-Activated Receptor alpha (PPARα) is a nuclear receptor that plays a crucial role in the regulation of lipid metabolism. This compound acts as a natural ligand for PPARα, and its activation leads to the upregulation of genes involved in fatty acid oxidation. This contributes to the rapid metabolism of this compound for energy rather than its storage as fat.

Modulation of TLR4 Signaling

Toll-like Receptor 4 (TLR4) is a key component of the innate immune system and is also involved in metabolic regulation. This compound has been shown to activate TLR4 signaling in skeletal muscle cells, which can influence glucose metabolism and muscle fiber type.

Experimental Protocols

This section provides an overview of the methodologies used in key experiments to elucidate the mechanisms of action of this compound.

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

-

Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., ethanol or DMSO) to create a high-concentration stock solution.

-

Serial Dilutions: Perform two-fold serial dilutions of the this compound stock solution in a 96-well microtiter plate containing an appropriate bacterial growth medium (e.g., Mueller-Hinton Broth).

-

Bacterial Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., to 0.5 McFarland standard) and further dilute it to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.

-

Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of this compound at which no visible bacterial growth is observed.

In Vitro Anti-inflammatory Activity: Protein Denaturation Assay

This assay assesses the ability of a substance to inhibit the denaturation of proteins, a hallmark of inflammation.

-

Reaction Mixture Preparation: Prepare a reaction mixture containing a protein solution (e.g., 1% bovine serum albumin or egg albumin), phosphate-buffered saline (PBS, pH 6.4), and various concentrations of this compound.

-

Incubation: Incubate the reaction mixtures at 37°C for 20 minutes.

-

Heat-Induced Denaturation: Induce protein denaturation by heating the samples at a specific temperature (e.g., 55-70°C) for a set duration (e.g., 5-30 minutes).

-

Absorbance Measurement: After cooling, measure the turbidity of the solutions spectrophotometrically at 660 nm.

-

Calculation of Inhibition: Calculate the percentage inhibition of protein denaturation using the formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

PPARα Transactivation Assay

This assay measures the ability of a compound to activate the PPARα receptor.

-

Cell Culture and Transfection: Culture a suitable cell line (e.g., HepG2 human hepatoma cells) and transiently transfect them with a PPARα expression vector and a reporter plasmid containing a PPAR response element (PPRE) linked to a luciferase gene.

-

Treatment: Treat the transfected cells with various concentrations of this compound for a specified period (e.g., 24 hours).

-

Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer.

-

Data Analysis: An increase in luciferase activity indicates the activation of PPARα by this compound.

NF-κB Reporter Assay

This assay is used to quantify the activation of the NF-κB signaling pathway.

-

Cell Culture and Transfection: Culture a suitable cell line (e.g., RAW 264.7 murine macrophage cells) and transiently transfect them with an NF-κB luciferase reporter vector.

-

Stimulation and Treatment: Induce NF-κB activation using a stimulant (e.g., lipopolysaccharide - LPS) and co-treat the cells with different concentrations of this compound.

-

Luciferase Assay: After incubation, lyse the cells and measure the luciferase activity.

-

Data Analysis: A decrease in luciferase activity in the presence of this compound indicates its inhibitory effect on the NF-κB pathway.

Bacterial Cell Membrane Disruption Assay using Flow Cytometry

This method assesses the damage to bacterial cell membranes.

-

Bacterial Culture and Treatment: Grow a bacterial culture to the mid-logarithmic phase and treat the cells with various concentrations of this compound for a defined period.

-

Staining: Stain the bacterial cells with a combination of fluorescent dyes, such as SYTO 9 (stains all bacterial cells) and propidium iodide (PI, only enters cells with damaged membranes).

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to quantify the percentage of cells with compromised membranes (PI-positive cells).

-

Data Interpretation: An increase in the percentage of PI-positive cells indicates that this compound disrupts the bacterial cell membrane.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows related to this compound's mechanism of action.

References

- 1. researchgate.net [researchgate.net]

- 2. In Vitro and In Vivo Evaluations of the Activities of this compound Monoester Formulations against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Fatty acid chain length and saturation influences PPARα transcriptional activation and repression in HepG2 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Evaluation of the Anti-inflammatory, Antimicrobial, Antioxidant, and Cytotoxic Effects of Chitosan Thiocolchicoside-Lauric Acid Nanogel - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

A Technical Guide to the Natural Sources and Biosynthesis of Lauric Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lauric acid, a 12-carbon saturated fatty acid, has garnered significant attention for its unique physicochemical properties and diverse biological activities. This technical guide provides an in-depth exploration of the natural sources of this compound, detailing its abundance in various plant and animal products. Furthermore, it elucidates the intricate biosynthesis pathways of this compound in both plant and microbial systems, offering a comprehensive understanding of the enzymatic processes involved. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development, providing the foundational knowledge necessary for the exploration and utilization of this compound in various applications.

Natural Sources of this compound

This compound is predominantly found in the oils and fats of a select number of plants, with coconut oil and palm kernel oil being the most significant commercial sources.[1] It is also present in smaller quantities in the milk of various mammals.

Plant-Based Sources

The primary plant sources of this compound are tropical oils. Coconut oil is exceptionally rich in this compound, which can constitute approximately 45-53% of its total fatty acid content.[1] Similarly, palm kernel oil, extracted from the kernel of the oil palm fruit, contains a high percentage of this compound.[1] Another noteworthy, though less common, source is the oil from various species of the Cuphea genus, a plant native to the Americas. Certain Cuphea species are remarkable for producing oils with a very high concentration of specific medium-chain fatty acids, including this compound. For instance, the oil from Cuphea carthagenensis can contain as much as 81% this compound.[2]

Animal-Based Sources

In the animal kingdom, this compound is found in the milk of several species. Human breast milk contains approximately 6.2% this compound in its total fat content.[1] While present in cow's milk and other dairy products, the concentration is generally lower than in the aforementioned plant oils.

Quantitative Data on this compound Content

The following tables summarize the quantitative data for this compound content in various natural sources, compiled from multiple studies. This data is essential for researchers looking to source this compound or compare its abundance across different natural matrices.

Table 1: this compound Content in Plant Oils

| Plant Source | Scientific Name | This compound Content (% of total fatty acids) | Reference(s) |

| Coconut Oil | Cocos nucifera | 44.6 - 53% | |

| Palm Kernel Oil | Elaeis guineensis | 48 - 53% | |

| Cuphea carthagenensis Oil | Cuphea carthagenensis | ~81% | |

| Cuphea painteri Oil | Cuphea painteri | Minor component (rich in caprylic acid) | |

| Cuphea koehneana Oil | Cuphea koehneana | Minor component (rich in capric acid) | |

| Cuphea PSR-23 Oil | Cuphea hybrid | ~3% |

Table 2: this compound Content in Animal Products

| Animal Source | Product | This compound Content (% of total fat) | Reference(s) |

| Human | Breast Milk | ~6.2% | |

| Cow | Milk | Variable, generally low |

Biosynthesis of this compound

The biosynthesis of this compound, like other fatty acids, is a complex enzymatic process. The general pathway of fatty acid synthesis (FAS) is conserved across many organisms, with specific enzymes determining the final chain length of the fatty acid produced.

Fatty Acid Synthesis in Plants

In plants, fatty acid synthesis occurs primarily in the plastids. The process begins with the carboxylation of acetyl-CoA to malonyl-CoA, a reaction catalyzed by acetyl-CoA carboxylase (ACCase). The subsequent elongation of the fatty acid chain is carried out by the fatty acid synthase (FAS) complex, a multi-enzyme system.

The key to this compound production lies in the termination of the fatty acid elongation process at a chain length of 12 carbons. This is achieved by the action of a specific acyl-acyl carrier protein (ACP) thioesterase. In plants known for high this compound production, a specific lauroyl-ACP thioesterase (encoded by a FatB gene) is highly active. This enzyme hydrolyzes the 12-carbon lauroyl-ACP, releasing free this compound and ACP. The free this compound is then exported from the plastid to the cytoplasm for incorporation into triacylglycerols.

Figure 1: Plant Biosynthesis of this compound

Fatty Acid Synthesis in Bacteria

The bacterial fatty acid synthesis pathway (FAS II) is mechanistically similar to the plant pathway, involving a series of condensation, reduction, and dehydration reactions. The process is also initiated with acetyl-CoA and utilizes malonyl-ACP for chain elongation. The termination of chain growth to produce this compound in bacteria that naturally produce it is also mediated by a specific acyl-ACP thioesterase. Genetic engineering has been employed to introduce lauroyl-ACP thioesterase genes into bacteria like E. coli and cyanobacteria to enable the production of this compound.

Experimental Protocols

This section provides an overview of key experimental methodologies for the extraction, quantification, and study of this compound and its biosynthesis.

Extraction of this compound from Coconut Oil

Objective: To extract this compound from coconut oil for further analysis.

Materials:

-

Coconut oil

-

Methanol

-

n-Hexane

-

Sonicator

-

Separatory funnel

-

Rotary evaporator

Protocol:

-

Saponification (optional, for total fatty acid analysis): Weigh a known amount of coconut oil into a round-bottom flask. Add a solution of methanolic potassium hydroxide and reflux the mixture to saponify the triglycerides.

-

Extraction with Solvent: For direct extraction of free fatty acids, mix a known quantity of coconut oil with methanol or a hexane-methanol mixture.

-

Sonication: Sonicate the mixture to ensure thorough mixing and extraction of the fatty acids into the solvent phase.

-

Phase Separation: Transfer the mixture to a separatory funnel and allow the layers to separate. The methanolic layer will contain the extracted fatty acids.

-

Solvent Removal: Collect the methanolic layer and remove the solvent using a rotary evaporator to obtain the crude this compound extract.

-

Purification (optional): The crude extract can be further purified by crystallization at room temperature, as this compound is a solid at this temperature.

Quantification of this compound by Gas Chromatography-Flame Ionization Detection (GC-FID)

Objective: To quantify the amount of this compound in an oil sample.

Materials:

-

This compound standard

-

Methanol (HPLC grade)

-

Sample extract

-

Gas chromatograph with a flame ionization detector (GC-FID)

-

ZB-WAX plus column (or equivalent polar capillary column)

Protocol:

-

Preparation of Standard Solutions: Prepare a stock solution of this compound in methanol (e.g., 100 mg/100 mL). From the stock solution, prepare a series of working standards of known concentrations (e.g., 100-500 µg/mL).

-

Sample Preparation: Dissolve a known amount of the oil sample or the extracted this compound in methanol. If analyzing total fatty acids, the saponified and methylated sample (Fatty Acid Methyl Esters - FAMEs) should be used.

-

GC-FID Analysis:

-

Injection: Inject a small volume (e.g., 1 µL) of the standard solutions and the sample solution into the GC.

-

Chromatographic Conditions:

-

Column: ZB-WAX plus (30 m x 0.25 mm ID, 0.5 µm film thickness).

-

Carrier Gas: Nitrogen or Helium.

-

Injector and Detector Temperature: Set appropriately (e.g., 250°C for injector, 280°C for detector).

-

Oven Temperature Program: An example program is an initial temperature of 100°C, hold for 2 minutes, ramp to 220°C at 10°C/min, and hold for 5 minutes.

-

-

-

Data Analysis:

-

Identify the this compound peak in the chromatograms based on the retention time of the standard.

-

Construct a calibration curve by plotting the peak area of the standards against their concentrations.

-

Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.

-

Figure 2: this compound Quantification Workflow

Studying this compound Biosynthesis: Lauroyl-ACP Thioesterase Enzyme Assay (General Protocol)

Objective: To measure the activity of lauroyl-ACP thioesterase, the key enzyme in this compound biosynthesis.

Materials:

-

Plant tissue or microbial cell lysate containing the thioesterase.

-

[1-¹⁴C]Lauroyl-ACP (substrate).

-

Assay buffer (e.g., Tris-HCl with appropriate pH and cofactors).

-

Scintillation vials and scintillation cocktail.

-

Liquid scintillation counter.

Protocol:

-

Enzyme Preparation: Prepare a crude or purified enzyme extract from the source organism.

-

Assay Reaction:

-

In a microcentrifuge tube, combine the assay buffer, a known amount of the enzyme preparation, and initiate the reaction by adding the radiolabeled [1-¹⁴C]lauroyl-ACP substrate.

-

Incubate the reaction mixture at an optimal temperature for a defined period.

-

-

Reaction Termination and Extraction:

-

Stop the reaction by adding an acidic solution (e.g., acetic acid).

-

Extract the released [¹⁴C]this compound into an organic solvent (e.g., hexane or diethyl ether).

-

-

Quantification of Radioactivity:

-

Transfer the organic phase containing the [¹⁴C]this compound to a scintillation vial.

-

Evaporate the solvent.

-

Add scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

-

-

Calculation of Enzyme Activity: Calculate the enzyme activity based on the amount of radioactive this compound produced per unit of time and per amount of protein in the enzyme extract.

Conclusion

This technical guide has provided a comprehensive overview of the natural sources and biosynthesis of this compound. The quantitative data presented in a structured format allows for easy comparison of this compound content across various natural sources. The detailed experimental protocols offer practical guidance for the extraction and quantification of this valuable fatty acid. The elucidation of the biosynthesis pathways, including the pivotal role of lauroyl-ACP thioesterase, provides a molecular basis for understanding and potentially manipulating this compound production. This compilation of information serves as a critical resource for researchers and professionals aiming to harness the potential of this compound in the fields of nutrition, medicine, and industrial applications.

References

The Metabolic Odyssey of Lauric Acid: An In-depth Technical Guide for Researchers

November 2025

Abstract

Lauric acid (C12:0), a medium-chain saturated fatty acid predominantly found in coconut and palm kernel oils, has garnered significant attention for its unique metabolic properties and diverse physiological effects. Unlike its long-chain counterparts, this compound exhibits distinct patterns of absorption, transport, and catabolism, contributing to its varied roles in energy homeostasis, cellular signaling, and gene regulation. This technical guide provides a comprehensive overview of the metabolic fate of this compound in mammalian models, intended for researchers, scientists, and drug development professionals. We delve into the quantitative aspects of its metabolism, detail key experimental methodologies, and visualize the intricate signaling pathways it modulates.

Introduction

The metabolic journey of this compound is a fascinating narrative of efficient energy production and complex cellular communication. Its 12-carbon backbone allows for a metabolic flexibility not afforded to longer-chain fatty acids, enabling it to be a rapid energy source and a signaling molecule. Understanding the nuances of this compound metabolism is paramount for elucidating its role in health and disease, and for harnessing its therapeutic potential.

Absorption and Transport

The initial stages of this compound metabolism are characterized by its efficient absorption and unique transport mechanisms.

Intestinal Absorption

Following the enzymatic hydrolysis of triglycerides in the small intestine, this compound is absorbed by enterocytes. A significant portion of this compound is directly absorbed into the portal vein and transported to the liver bound to albumin. This portal transport is a hallmark of medium-chain fatty acids and contrasts with long-chain fatty acids, which are re-esterified into triglycerides and packaged into chylomicrons for lymphatic circulation.

Cellular Uptake

Once in circulation, this compound is taken up by various tissues. In hepatocytes, the primary site of this compound metabolism, uptake is facilitated by fatty acid transport proteins.

Intracellular Activation and Catabolism

Upon entering the cell, this compound must be activated to its coenzyme A (CoA) derivative, lauroyl-CoA, before it can be metabolized. This activation is catalyzed by acyl-CoA synthetases.

Mitochondrial β-Oxidation

The principal catabolic fate of lauroyl-CoA is mitochondrial β-oxidation. A key regulatory step in this pathway is the transport of acyl-CoAs across the mitochondrial membrane, a process mediated by the carnitine palmitoyltransferase (CPT) system. Lauroyl-CoA is a substrate for CPT I, which facilitates its conversion to lauroylcarnitine for transport into the mitochondrial matrix. Inside the matrix, CPT II converts it back to lauroyl-CoA, which then undergoes sequential rounds of β-oxidation, yielding acetyl-CoA.

Peroxisomal and Microsomal Oxidation

In addition to mitochondrial β-oxidation, this compound can also be metabolized through ω-oxidation in the endoplasmic reticulum (microsomes) and subsequent β-oxidation in peroxisomes. The ω-oxidation pathway hydroxylates the terminal methyl group of this compound, which is then further oxidized to a dicarboxylic acid. These dicarboxylic acids can then undergo peroxisomal β-oxidation.

Table 1: Quantitative Data on this compound Metabolism

| Parameter | Value | Mammalian Model | Reference |

| Lymphatic Transport Recovery | |||

| This compound (12:0) | 81.7 ± 6.9% | Rat | [1] |

| Human Liver Microsomal Hydroxylation | |||

| 11-hydroxylase activity | 0.78 ± 0.33 nmol/min/mg protein | Human | [2] |

| 12-hydroxylase activity | 1.07 ± 0.12 nmol/min/mg protein | Human | [2] |

| Erythrocyte Binding Sites | |||

| High-affinity sites | 2.0 x 10⁻¹³ moles/10⁶ cells | Human | [3] |

| Low-affinity sites | 1.3 x 10⁻¹¹ moles/10⁶ cells | Human | [3] |

| Peroxisomal Acyl-CoA Oxidase Activity | |||

| Specific activity with Lauroyl-CoA | >4.5-fold higher than Palmitoyl-CoA | Rat |

Anabolic Fates of this compound

Beyond its role as an energy substrate, this compound can be incorporated into complex lipids, contributing to cellular structures and energy stores.

Incorporation into Triglycerides and Phospholipids

In hepatocytes and adipocytes, lauroyl-CoA can be esterified into the glycerol backbone to form triglycerides for energy storage. It can also be incorporated into various phospholipid species, which are essential components of cellular membranes. Studies in cultured rat hepatocytes have shown that this compound is preferentially incorporated into triglycerides.

This compound as a Signaling Molecule

This compound and its metabolites can act as signaling molecules, modulating the activity of transcription factors and influencing gene expression.

Activation of PPARα

This compound is a known activator of the peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that functions as a master regulator of fatty acid oxidation. Upon binding this compound, PPARα forms a heterodimer with the retinoid X receptor (RXR) and binds to peroxisome proliferator response elements (PPREs) in the promoter regions of target genes, upregulating the expression of enzymes involved in β-oxidation.

Modulation of HNF4α

This compound has also been shown to influence the activity of hepatocyte nuclear factor 4α (HNF4α), another key regulator of hepatic metabolism. This compound can increase the binding of HNF4α to the promoter of the selenoprotein P gene, thereby upregulating its expression.

Experimental Protocols

This section provides detailed methodologies for key experiments used to study this compound metabolism.

Quantification of this compound in Biological Samples using GC-MS

Objective: To accurately measure the concentration of this compound in plasma, tissues, or cell lysates.

Protocol:

-

Sample Preparation:

-

To 100 µL of plasma or a known amount of tissue homogenate/cell lysate, add an internal standard (e.g., deuterated this compound).

-

Perform lipid extraction using a 2:1 (v/v) mixture of chloroform:methanol.

-

Vortex vigorously and centrifuge to separate the phases.

-

Collect the lower organic phase containing the lipids.

-

-

Derivatization:

-

Dry the lipid extract under a stream of nitrogen.

-

Resuspend the dried lipids in a derivatizing agent (e.g., BF3-methanol or methanolic HCl) to convert fatty acids to their fatty acid methyl esters (FAMEs).

-

Incubate at 60°C for 30 minutes.

-

-

Extraction of FAMEs:

-

Add hexane and water to the reaction mixture to extract the FAMEs.

-

Vortex and centrifuge.

-

Collect the upper hexane layer containing the FAMEs.

-

-

GC-MS Analysis:

-

Inject the FAMEs onto a gas chromatograph equipped with a suitable capillary column.

-

The FAMEs are separated based on their volatility and polarity.

-

The separated FAMEs are then introduced into the mass spectrometer for detection and quantification based on their mass-to-charge ratio.

-

Quantification is achieved by comparing the peak area of this compound methyl ester to that of the internal standard.

-

Measurement of this compound Oxidation in Isolated Mitochondria

Objective: To determine the rate of mitochondrial β-oxidation of this compound.

Protocol:

-

Isolation of Mitochondria:

-

Homogenize fresh liver tissue in ice-cold isolation buffer.

-

Perform differential centrifugation to pellet the mitochondria.

-

Wash the mitochondrial pellet and resuspend in a suitable respiration buffer.

-

Determine the protein concentration of the mitochondrial suspension.

-

-

Oxygen Consumption Assay:

-

Use a high-resolution respirometer (e.g., Oroboros Oxygraph) or a Seahorse XF Analyzer.

-

Add a known amount of isolated mitochondria to the respiration chamber containing respiration buffer.

-

Add substrates for β-oxidation, including L-carnitine and malate.

-

Initiate the reaction by adding lauroyl-CoA.

-

Measure the rate of oxygen consumption as an indicator of β-oxidation activity.

-

ADP can be added to measure state 3 (active) respiration.

-

Tracing the Metabolic Fate of ¹³C-Lauric Acid in Cell Culture

Objective: To track the incorporation of this compound into various metabolic pathways.

Protocol:

-

Cell Culture and Labeling:

-

Culture mammalian cells to the desired confluency.

-

Replace the standard culture medium with a medium containing ¹³C-labeled this compound complexed to fatty acid-free bovine serum albumin (BSA).

-

Incubate the cells for a specified period to allow for the uptake and metabolism of the labeled this compound.

-

-

Metabolite Extraction:

-

Wash the cells with ice-cold phosphate-buffered saline (PBS).

-

Quench metabolism and extract metabolites using a cold solvent mixture (e.g., 80% methanol).

-

Separate the polar and nonpolar metabolites by centrifugation.

-

-

LC-MS/MS or GC-MS Analysis:

-

Analyze the polar fraction for labeled intermediates of the TCA cycle and other aqueous metabolites.

-

Analyze the nonpolar (lipid) fraction for the incorporation of ¹³C into triglycerides, phospholipids, and other complex lipids.

-

Identify and quantify the ¹³C-labeled metabolites based on their mass shifts compared to their unlabeled counterparts.

-

Visualization of Pathways and Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key metabolic and signaling pathways involving this compound, as well as a typical experimental workflow.

Caption: Overview of this compound Metabolism.

Caption: this compound Activation of PPARα Signaling.

Caption: GC-MS Workflow for this compound Analysis.

Conclusion

The metabolic fate of this compound in mammalian models is a multifaceted process with significant implications for energy metabolism and cellular regulation. Its efficient absorption, unique transport, and rapid catabolism underscore its importance as a readily available energy source. Furthermore, its ability to modulate key transcription factors like PPARα and HNF4α highlights its role as a signaling molecule, influencing a wide array of metabolic genes. The experimental protocols and visualizations provided in this guide offer a robust framework for researchers to further investigate the intricate biology of this compound and its potential applications in nutrition and medicine. As our understanding of the metabolic intricacies of different fatty acids deepens, this compound is poised to remain a subject of intense scientific inquiry.

References

The Role of Lauric Acid in Cellular Signaling Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the multifaceted role of lauric acid, a 12-carbon medium-chain saturated fatty acid, in modulating key cellular signaling pathways. Drawing from contemporary scientific literature, this document details the molecular mechanisms through which this compound exerts its effects, presents quantitative data from seminal studies, outlines relevant experimental protocols, and provides visual representations of the signaling cascades involved. This guide is intended to serve as a comprehensive resource for researchers investigating the therapeutic potential and cellular impacts of this compound.

Introduction

This compound (LA), or dodecanoic acid, is a prominent component of coconut and palm kernel oils and is recognized for its diverse biological activities.[1][2] Beyond its role as an energy substrate, this compound actively participates in cellular communication, influencing a range of physiological and pathological processes.[1] These processes include inflammation, immune responses, apoptosis, and cellular proliferation.[3][4] Its ability to interact with and modulate specific signaling pathways has positioned it as a molecule of interest in various research fields, from metabolic diseases to oncology. This guide synthesizes current knowledge on the intricate interactions of this compound with cellular signaling networks.

Toll-Like Receptor (TLR) Signaling

This compound is a known modulator of the Toll-like receptor (TLR) signaling pathway, which is a critical component of the innate immune system. Saturated fatty acids, including this compound, can directly activate TLRs, thereby initiating downstream inflammatory responses.

TLR4-Mediated Signaling

This compound has been shown to activate Toll-like receptor 4 (TLR4), a receptor primarily recognized for its role in sensing bacterial lipopolysaccharide (LPS). This activation is crucial for this compound-induced glycolytic muscle fiber formation. In dendritic cells, this compound up-regulates the expression of co-stimulatory molecules such as CD40, CD80, and CD86, as well as MHC class II and cytokines like IL-12p70 and IL-6, in a TLR4-dependent manner. The activation of TLR4 by this compound is thought to occur through the induction of receptor dimerization.

TLR2-Mediated Signaling

In addition to TLR4, this compound can activate nuclear factor-kappa B (NF-κB) through TLR2 dimerized with either TLR1 or TLR6. This interaction further underscores the role of this compound as a pro-inflammatory molecule in certain cellular contexts.

EGFR/ERK/AP-1 Signaling in Cancer Cells

In breast and endometrial cancer cells, this compound has been demonstrated to have antiproliferative and pro-apoptotic effects. The mechanism involves the generation of reactive oxygen species (ROS), which in turn triggers the activation of the Epidermal Growth Factor Receptor (EGFR) signaling pathway.

The LA-induced increase in ROS leads to the phosphorylation of EGFR, which subsequently activates the downstream Mitogen-Activated Protein Kinase (MAPK) cascade, specifically the Extracellular signal-Regulated Kinase (ERK). Activated ERK then phosphorylates the transcription factor c-Jun, a component of the Activator Protein-1 (AP-1) complex, and induces the expression of c-fos. This signaling cascade ultimately leads to the upregulation of the cyclin-dependent kinase inhibitor p21Cip1/WAF1 in a p53-independent manner, contributing to cell cycle arrest and apoptosis.

GPR40-Dependent Signaling in Microglia

This compound can also exert anti-inflammatory effects, particularly in the central nervous system. In microglia, the primary immune cells of the brain, this compound has been shown to attenuate lipopolysaccharide (LPS)-induced neuroinflammatory responses. This effect is mediated, at least in part, through the G protein-coupled receptor 40 (GPR40). Activation of GPR40 by this compound suppresses the production of nitric oxide (NO), reactive oxygen species (ROS), and pro-inflammatory cytokines, and reduces the phosphorylation of p38 MAPK and JNK.

Quantitative Data Summary

The following tables summarize quantitative data from studies investigating the effects of this compound on cellular signaling pathways.

Table 1: Effects of this compound on Muscle Fiber Formation and Glycolysis

| Parameter | Cell/Animal Model | This compound Concentration/Dose | Result | Reference |

|---|---|---|---|---|

| MHCIIb protein expression | C2C12 cells | 200 µM | Increased | |

| Proportion of type IIb muscle fibers | Mice | 1% dietary supplementation | Increased from 0.452 to 0.572 | |

| HK2 mRNA expression | Mice | 1% dietary supplementation | ~1.35-fold increase |

| LDH2 mRNA expression | Mice | 1% dietary supplementation | ~1.71-fold increase | |

Table 2: Pro-apoptotic Effects of this compound in Cancer Cells

| Parameter | Cell Line | This compound Concentration | Effect | Reference |

|---|---|---|---|---|

| Cell Viability | SkBr3 (breast cancer) | 100 µM (48h) | ~50% reduction | |

| Cell Viability | Ishikawa (endometrial cancer) | 100 µM (48h) | ~40% reduction | |

| TUNEL-positive cells | SkBr3 | 100 µM (18h) | Significant increase | |

| TUNEL-positive cells | Ishikawa | 100 µM (18h) | Significant increase |

| ROS Production | SkBr3 & Ishikawa | 100 µM (60 min) | ~2 to 2.5-fold increase | |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Cell Culture and Fatty Acid Treatment

-

Cell Lines: SkBr3 (human breast adenocarcinoma) and Ishikawa (human endometrial adenocarcinoma) cells are maintained in their respective recommended media (e.g., RPMI-1640 or DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics (penicillin/streptomycin), and cultured at 37°C in a humidified atmosphere of 5% CO2.

-

This compound Preparation: A stock solution of this compound is prepared by dissolving it in ethanol. For cell treatments, the stock solution is diluted in culture medium to the final desired concentration (e.g., 100 µM). The final ethanol concentration in the medium should be kept low (e.g., <0.1%) to avoid solvent-induced effects. Control cells are treated with the same concentration of the vehicle (ethanol).

Western Blot Analysis for Protein Phosphorylation

-

Cell Lysis: After treatment with this compound for the desired time, cells are washed with ice-cold phosphate-buffered saline (PBS) and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: The total protein concentration in the lysates is determined using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. The membrane is then incubated overnight at 4°C with primary antibodies specific for the phosphorylated and total forms of the proteins of interest (e.g., p-EGFR, EGFR, p-ERK, ERK).

-

Detection: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

Reactive Oxygen Species (ROS) Detection Assay

-

Cell Seeding: Cells are seeded in a multi-well plate (e.g., 96-well) and allowed to adhere overnight.

-

Probe Loading: The culture medium is removed, and cells are incubated with a fluorescent ROS probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA), at a final concentration of 10 µM in serum-free medium for 30-60 minutes at 37°C.

-

Treatment: The probe-containing medium is removed, and cells are washed with PBS. Fresh medium containing this compound (e.g., 100 µM) or vehicle is added.

-

Fluorescence Measurement: The fluorescence intensity (indicative of ROS levels) is measured at appropriate time points using a fluorescence microplate reader with excitation and emission wavelengths suitable for the probe (e.g., 485 nm excitation and 535 nm emission for DCF).

Conclusion

This compound is a bioactive fatty acid that actively modulates multiple cellular signaling pathways, with its effects being highly context-dependent. It can initiate pro-inflammatory responses through TLR activation, yet it can also induce anti-inflammatory effects in the central nervous system via GPR40. Furthermore, in cancer cells, this compound can trigger apoptotic cell death by inducing ROS and activating the EGFR-ERK-AP-1 pathway. The quantitative data and experimental protocols provided in this guide offer a foundation for researchers to further investigate the nuanced roles of this compound. A deeper understanding of these signaling mechanisms is essential for harnessing the therapeutic potential of this compound in various disease models and for the development of novel therapeutic strategies. Further research is warranted to fully elucidate the complex interplay between this compound and the vast network of cellular signaling pathways.

References

The Dual Role of Lauric Acid: A Technical Guide to its Interactions with Lipid Membranes and Proteins

For Researchers, Scientists, and Drug Development Professionals

Lauric acid, a 12-carbon saturated fatty acid, is a ubiquitous molecule in biological systems, primarily known for its presence in coconut oil and palm kernel oil.[1][2] Beyond its role as a metabolic fuel, this compound exhibits profound interactions with the fundamental components of cellular barriers: lipid membranes and their embedded proteins. These interactions are of significant interest in various fields, from understanding basic cell biology and antimicrobial mechanisms to designing novel drug delivery systems and therapeutics. This in-depth technical guide provides a comprehensive overview of the current understanding of this compound's engagement with lipid membranes and proteins, focusing on quantitative data, detailed experimental methodologies, and the underlying molecular mechanisms.

Interaction with Lipid Membranes: Reshaping the Cellular Boundary

This compound's amphipathic nature, possessing both a hydrophilic carboxylic acid head group and a hydrophobic acyl tail, dictates its insertion and behavior within the lipid bilayer.[1] This interaction leads to significant alterations in the physical and chemical properties of the membrane, impacting its fluidity, permeability, and phase behavior.

Effects on Membrane Fluidity and Order